Ethyl 6-[4-(morpholinomethyl)phenyl]-6-oxohexanoate is a compound with significant interest in medicinal chemistry due to its potential therapeutic applications. The compound features a morpholinomethyl group, which is known for enhancing the solubility and bioavailability of various drugs. This compound's molecular formula is C₁₉H₂₇NO₄, and it is classified as an ester due to the presence of an ethyl group attached to the carboxylic acid moiety.
Ethyl 6-[4-(morpholinomethyl)phenyl]-6-oxohexanoate can be sourced from chemical suppliers such as VWR, which lists it with a purity of ≥97% and identifies it by its CAS number 898770-85-9 . In terms of classification, it falls under the category of organic compounds, specifically esters, and is recognized for its potential applications in pharmaceuticals.
The synthesis of Ethyl 6-[4-(morpholinomethyl)phenyl]-6-oxohexanoate typically involves several steps:
These synthetic routes require careful control of reaction conditions such as temperature, pH, and solvent choice to optimize yield and purity.
Ethyl 6-[4-(morpholinomethyl)phenyl]-6-oxohexanoate can undergo various chemical reactions:
Reactions involving this compound may utilize reagents such as sodium hydroxide for hydrolysis or potassium permanganate for oxidation. Reaction conditions must be optimized based on the desired outcome.
The mechanism of action for Ethyl 6-[4-(morpholinomethyl)phenyl]-6-oxohexanoate largely depends on its biological targets. It may interact with specific enzymes or receptors within biological systems, potentially influencing metabolic pathways or cellular signaling processes. Detailed studies would be required to elucidate these mechanisms further.
Relevant data regarding stability under various conditions (e.g., temperature, pH) would need to be evaluated during experimental applications.
Ethyl 6-[4-(morpholinomethyl)phenyl]-6-oxohexanoate has potential applications in:
This compound exemplifies the intersection between synthetic organic chemistry and medicinal applications, highlighting its importance in ongoing research efforts.
Ethyl 6-[4-(morpholinomethyl)phenyl]-6-oxohexanoate (CAS 898770-85-9) is synthesized via a convergent 4-5 step sequence. A representative industrial route begins with Friedel-Crafts acylation of toluene derivatives, where 4-methylacetophenone undergoes α-bromination using N-bromosuccinimide (NBS) to yield 4-(bromomethyl)acetophenone. Parallelly, diethyl adipate undergoes Claisen condensation under basic conditions (e.g., NaOEt/EtOH) to form ethyl 6-oxohexanoate. The pivotal step involves nucleophilic displacement of the benzylic bromide by morpholine (5-10% excess) in acetonitrile at 60°C, generating 4-(morpholinomethyl)acetophenone. A final Michael addition-esterification couples this intermediate with ethyl acetoacetate derivatives, followed by acid-catalyzed decarboxylation [7] [10].
Table 1: Key Synthetic Steps and Intermediates
Step | Reaction Type | Input Materials | Key Product | Yield Range |
---|---|---|---|---|
1 | Friedel-Crafts Acylation | Toluene derivative + Acetyl chloride | 4-Methylacetophenone | 85-92% |
2 | Halogenation | 4-Methylacetophenone + NBS | 4-(Bromomethyl)acetophenone | 75-88% |
3 | Nucleophilic Substitution | Morpholine + 4-(Bromomethyl)acetophenone | 4-(Morpholinomethyl)acetophenone | 70-82% |
4 | Michael Addition/Esterification | Ethyl acetoacetate + Ketone intermediate | Ethyl 6-[4-(morpholinomethyl)phenyl]-6-oxohexanoate | 65-78% |
Incorporating the morpholinomethyl group relies on SN₂ displacement of benzylic halides. Morpholine’s secondary amine acts as a nucleophile, though its reactivity is moderated by the electron-withdrawing ether oxygen (pKa of conjugate acid = 8.36) [2] [7]. Solvent polarity critically impacts kinetics: polar aprotic solvents like DMF or acetonitrile accelerate reactions 3-5× over THF by enhancing nucleophilicity. Catalytic iodide (e.g., 5 mol% NaI) facilitates in situ conversion of bromides to more reactive iodides, boosting yields to >90% while suppressing ester hydrolysis by-products [7] [10].
Esterification of 6-[4-(morpholinomethyl)phenyl]-6-oxohexanoic acid employs dehydrative coupling using DCC/DMAP or in situ acid chloride formation (SOCl₂, 0°C). Critical parameters:
Table 2: Esterification Optimization Parameters
Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Major Side Product |
---|---|---|---|---|---|
SOCl₂ (1.5 eq) + DMAP (0.1 eq) | CH₂Cl₂ | -10 → 25 | 2 | 92 | None detected |
DCC (1.2 eq) + DMAP (0.2 eq) | THF | 25 | 12 | 85 | N-Acylurea (8%) |
PTSA (0.3 eq) | Toluene | Reflux | 8 | 65 | Diacid dimer (12%) |
Scaling this synthesis faces three hurdles:
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 32338-15-1
CAS No.: